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A critical examination of the Cardiac Arrhythmia Suppression Trial (CAST) reveals that

moricizine, a Class I antiarrhythmic agent, is associated with an increased risk of mortality in

patients who have recently experienced a myocardial infarction (MI). This guide provides a

comprehensive comparison of moricizine's impact on mortality with other antiarrhythmic

alternatives, supported by experimental data from the landmark CAST studies.

Subsequent to a myocardial infarction, patients are at an elevated risk of sudden cardiac death,

often attributed to ventricular arrhythmias. The Cardiac Arrhythmia Suppression Trial (CAST)

was designed to test the hypothesis that suppressing these arrhythmias would lead to

improved survival.[1][2] However, the trial's findings contradicted this assumption,

demonstrating that Class I antiarrhythmic drugs, including moricizine, not only failed to

improve survival but were, in fact, harmful.[1][3]

Comparative Mortality Data in Post-MI Patients
The CAST was conducted in two phases. CAST-I evaluated the effects of encainide and

flecainide, while CAST-II focused on moricizine. Both arms of the trial were terminated

prematurely due to excess mortality in the treatment groups compared to placebo.[2][4]

Below is a summary of the mortality data from the CAST trials, comparing moricizine,

encainide, and flecainide against placebo.
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Treatmen
t Group

Trial

Number
of
Patients
(Drug)

Number
of
Patients
(Placebo)

Outcome Results
Referenc
e

Moricizine

CAST-II

(Early

Phase)

665 660

Death or

Cardiac

Arrest

(within 14

days)

17 (2.6%)

vs. 3

(0.5%)

[3][5]

Moricizine

CAST-II

(Long-Term

Phase)

- -

Arrhythmic

Death or

Cardiac

Arrest

49 vs. 42

(Adjusted

P = 0.40)

[3][6]

Encainide

or

Flecainide

CAST-I 755 743

All-Cause

Mortality /

Cardiac

Arrest

Hazard

Ratio: 2.5
[7]

Encainide

or

Flecainide

CAST-I 755 743

Arrhythmic

Death /

Cardiac

Arrest

Hazard

Ratio: 3.6
[1]

Experimental Protocols: The Cardiac Arrhythmia
Suppression Trial II (CAST-II)
The primary data on moricizine's effect on post-MI mortality comes from the CAST-II study.

Objective: To determine if the suppression of asymptomatic or mildly symptomatic ventricular

premature depolarizations with moricizine would reduce the rate of death from arrhythmia in

patients who had a myocardial infarction.[3][6]

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2] The study

had two phases: an initial 14-day early exposure phase and a long-term treatment phase.[3]
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Patient Population: Patients who had a myocardial infarction within the preceding 4 to 90 days,

had a left ventricular ejection fraction of 40% or less, and demonstrated at least six ventricular

premature depolarizations per hour on an ambulatory electrocardiographic recording.[2][6] A

total of 1,325 patients were enrolled in the early exposure phase.[3]

Treatment: Patients were randomly assigned to receive either moricizine or a placebo. The

dosage of moricizine was initiated at 200 mg three times daily and could be titrated up to a

total daily dose of 900 mg to achieve at least an 80% reduction in ventricular premature

depolarizations or a 90% reduction in runs of nonsustained ventricular tachycardia.[6]

Primary Endpoints:

Death or cardiac arrest within the first 14 days of treatment.[6]

Death due to arrhythmia or cardiac arrest due to arrhythmia requiring resuscitation during

long-term follow-up.[6]

Key Findings: The trial was stopped early because of a significant increase in mortality in the

moricizine group during the initial 14-day treatment period.[2][3] In the long-term phase, there

was no evidence of a survival benefit with moricizine.[3]

Visualizing the Evidence
To better understand the experimental workflow and the underlying physiological mechanisms,

the following diagrams are provided.
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CAST-II Experimental Workflow
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Drug Action
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Proposed Mechanism of Harm

Conclusion
The evidence from the Cardiac Arrhythmia Suppression Trial unequivocally demonstrates that

the use of moricizine and other Class I antiarrhythmic agents to suppress ventricular ectopy in

post-myocardial infarction patients is associated with increased mortality.[3][8] These findings

were instrumental in reshaping the clinical management of arrhythmias in this patient

population, shifting the focus away from the routine suppression of asymptomatic ventricular

premature depolarizations. For researchers and drug development professionals, the CAST

trials serve as a critical case study on the potential for adverse outcomes when relying on
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surrogate endpoints, such as arrhythmia suppression, without robust evidence of improved

long-term survival.[9]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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